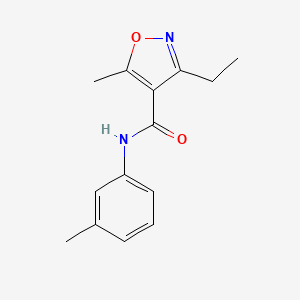
5-(2-bromophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves dehydration reactions, with one approach leading to a 78.9% yield through the dehydration of diarylhydrazide (Liu Yu et al., 2006). Another synthesis method involves electrochemical oxidation at a platinum electrode, leading to the formation of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, characterized by IR, 1H, and 13C NMR spectral data (Sanjeev Kumar, 2012).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized by various spectroscopic methods. For instance, IR and 1H NMR spectroscopy were used to characterize the molecular structures of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives (Liu Yu et al., 2006). These methods are crucial for confirming the successful synthesis of the desired compounds.
Chemical Reactions and Properties
Oxadiazole derivatives exhibit a range of chemical reactions due to their heterocyclic nature. The presence of electrophilic and nucleophilic sites within the oxadiazole ring allows for various substitution reactions. For example, Suzuki cross-coupling reactions have been utilized to create symmetrically substituted derivatives of oxadiazoles, demonstrating the versatility of these compounds in chemical synthesis (A. Kudelko et al., 2015).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as UV absorption and photoluminescence, are influenced by their molecular structure. For example, the UV absorption wavelengths of these compounds range between 280 to 301 nm, with photoluminescent wavelengths between 350 to 370 nm, indicating their potential applications in optical materials (Liu Yu et al., 2006).
特性
IUPAC Name |
5-(2-bromophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-2-3-7-11(10)14-17-15(19-18-14)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCNTOQRESDDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)
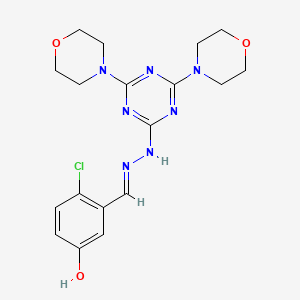
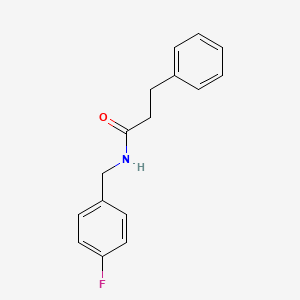

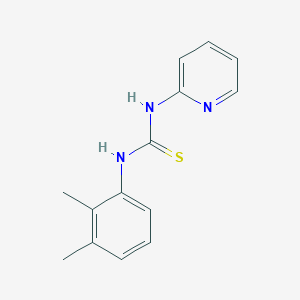
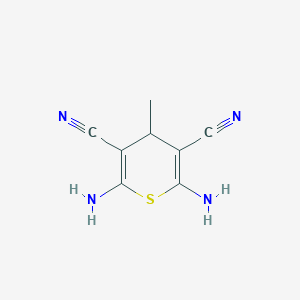
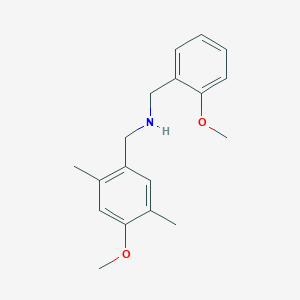
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)
![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
